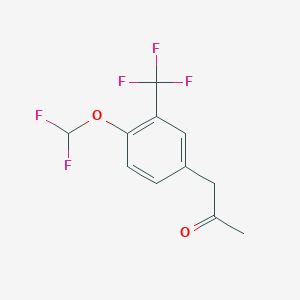
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route may include:
Halogenation: Introduction of halogen atoms to the benzene ring.
Substitution Reactions: Substitution of halogen atoms with difluoromethoxy and trifluoromethyl groups.
Formation of Propan-2-one Moiety:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with a trifluoromethylthio group instead of trifluoromethyl.
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Another structural isomer with different positioning of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting chemical properties.
Eigenschaften
Molekularformel |
C11H9F5O2 |
|---|---|
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2/c1-6(17)4-7-2-3-9(18-10(12)13)8(5-7)11(14,15)16/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
AYDXTQSJZYURQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















